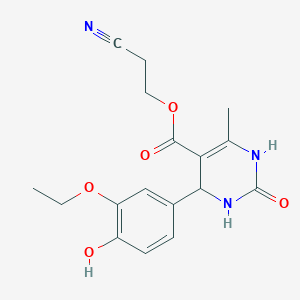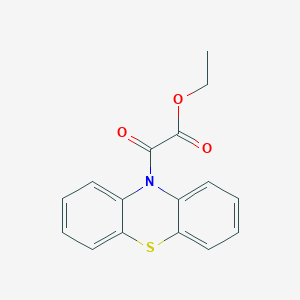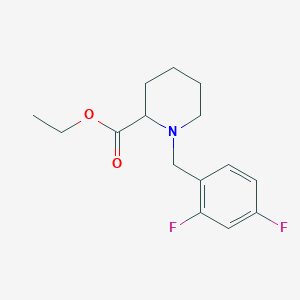![molecular formula C22H16O2S B5086930 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5086930.png)
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one, also known as BBBO, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. BBBO belongs to the family of benzothiophene compounds, which have been found to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one is not well understood. However, it has been suggested that 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one may exert its biological activities through the modulation of various signaling pathways. For example, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to exhibit various biochemical and physiological effects. For example, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one in lab experiments is its synthetic availability and ease of synthesis. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one. One direction is to further investigate the mechanism of action of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one and its potential targets. Another direction is to explore the potential of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of new synthetic methods for 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one may lead to the discovery of new analogs with improved biological activities.
Méthodes De Synthèse
The synthesis of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one involves the reaction between 2-benzothiophenone and 4-(benzyloxy)benzaldehyde in the presence of a base. The reaction results in the formation of a Schiff base, which is then cyclized to form the final product, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one. The synthesis method has been optimized to produce high yields of 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one with good purity.
Applications De Recherche Scientifique
2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has shown promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one has also been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(2Z)-2-[(4-phenylmethoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2S/c23-22-19-8-4-5-9-20(19)25-21(22)14-16-10-12-18(13-11-16)24-15-17-6-2-1-3-7-17/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBOJZWQUVQKNB-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate](/img/structure/B5086848.png)

![ethyl 4-[4-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5086854.png)

![17-(4-fluorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086863.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B5086870.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)

amino]methyl}-4H-chromen-4-one](/img/structure/B5086896.png)
![ethyl N-methyl-N-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5086899.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5086925.png)
![4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5086939.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide](/img/structure/B5086946.png)